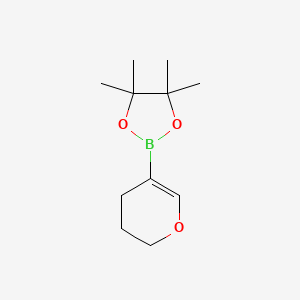
1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
Descripción general
Descripción
1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene, also known as CMTFMB, is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless and volatile liquid that has a low boiling point. CMTFMB has been used in a variety of synthetic organic chemistry applications, including the synthesis of other compounds and the production of pharmaceuticals. It has also been used in the study of biochemical and physiological effects and to investigate the mechanism of action of certain compounds.
Aplicaciones Científicas De Investigación
Molecular Conformations and Hydrogen Bonding
The compound plays a role in the study of molecular conformations and hydrogen bonding, as evidenced by research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. These compounds, which include variants with the methylsulfonyl and trifluoromethyl groups, demonstrate unique molecular conformations and interactions such as C-H...π(arene) hydrogen bonds, highlighting their importance in crystallography and molecular structure studies (Sagar et al., 2017).
Synthesis and Structural Analysis
The compound is also significant in the synthesis and structural analysis of organic molecules. Studies on Schiff bases incorporating the methylsulfonyl moiety reveal insights into their crystalline forms and the stabilization of their structures through weak hydrogen bonds and van der Waals interactions, highlighting the compound's relevance in chemical synthesis and structural chemistry (Qian et al., 2012).
Formylation Methods for Substituted Benzenes
Research involving the direct and mild formylation of benzenes utilizes derivatives similar to the compound . The presence of groups like trifluoromethyl and methylsulfonyl in these studies underscores their utility in developing novel organic synthesis methods, particularly in preserving sensitive functional groups during reactions (Ohsawa et al., 2013).
Crystallographic Studies
Crystallographic studies have examined molecules with structures related to the compound, shedding light on the spatial arrangement of molecules and the interactions, such as hydrogen bonds, that stabilize these structures. This research contributes to our understanding of molecular geometry and intermolecular forces (Yao et al., 2012).
Solubility and Thermodynamic Studies
Solubility studies of compounds with similar structural features provide valuable data for the pharmaceutical and chemical industries, helping in the design of drugs and other chemical products. The research on the solubility of 1-fluoro-4-(methylsulfonyl)benzene, for example, offers insights into how different solvents interact with these types of compounds (Qian et al., 2014). Similar studies also delve into the thermodynamic functions of these compounds in various solvents, providing a comprehensive understanding of their thermodynamic properties (Xu et al., 2016).
Propiedades
IUPAC Name |
1-(chloromethyl)-4-methylsulfonyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2S/c1-16(14,15)7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQGTUDXNINPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679876 | |
| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene | |
CAS RN |
1086389-83-4 | |
| Record name | Benzene, 1-(chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086389-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)
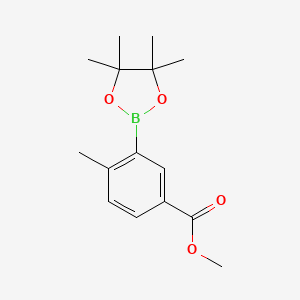
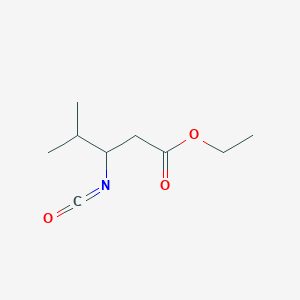
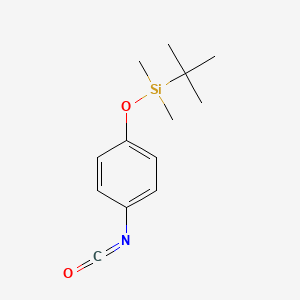

![1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393645.png)
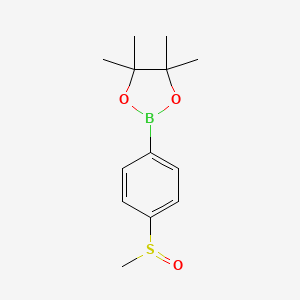
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393647.png)

![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)
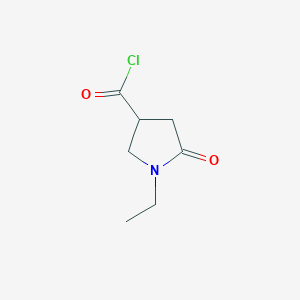
![Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B1393655.png)
